molecular formula C17H19NO4 B1674189 Furalaxyl CAS No. 57646-30-7

Furalaxyl

Cat. No. B1674189
CAS RN: 57646-30-7
M. Wt: 301.34 g/mol
InChI Key: CIEXPHRYOLIQQD-UHFFFAOYSA-N
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Description

Furalaxyl is a potent fungicide . It is highly selective to fungi of the order of the Peronosporales . The molecular formula of this compound is C17H19NO4 .


Synthesis Analysis

This compound, an acylalanine fungicide, was synthesized through catalytic continuous sequential-flow reactions . A halide-free approach including two continuous-flow catalytic processes, heterogeneous Pt-catalyzed reductive alkylation and homogeneous acid-catalyzed amidation with an acid anhydride, was developed .


Molecular Structure Analysis

The molecular formula of this compound is C17H19NO4 . Its average mass is 301.337 Da and its monoisotopic mass is 301.131409 Da .


Chemical Reactions Analysis

This compound has been found to undergo photosensitized oxygenation, leading to a 2(5H)-furanone, which is more toxic than the starting this compound towards aquatic organisms .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm³, a boiling point of 420.1±45.0 °C at 760 mmHg, and a flash point of 207.9±28.7 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Enantioselectivity and Bioaccumulation

Furalaxyl, a chiral pesticide, demonstrates enantioselective behavior in biological systems. For instance, enantiomerization (interconversion between R- and S-enantiomers) and enantioselective bioaccumulation were observed in Tenebrio molitor larvae. This highlights the importance of understanding the different behaviors of pesticide enantiomers in ecological risk assessment (Yin et al., 2017).

Enantioselective Degradation by Microorganisms

Brevibacillus brevis, a strain of microorganism, was found to preferentially degrade the (-)-R-enantiomer of this compound. This discovery adds to our understanding of how microorganisms can influence the environmental fate of chiral pesticides (Sulimma et al., 2013).

Toxic Effects on Aquatic Algae

The enantioselective toxic effects of this compound were studied in the aquatic algae Scenedesmus obliquus. The study revealed that the inactive enantiomer (S)-furalaxyl is more toxic than the active one, emphasizing the need for considering enantiomeric differences in pesticide risk assessments (Cheng et al., 2018).

Acute Toxicity and Bioaccumulation

in EarthwormsResearch on the enantioselective acute toxicity and bioaccumulation of this compound in earthworms (Eisenia foetida) showed that the S-enantiomer was preferentially accumulated and exhibited greater acute toxicity compared to the R-enantiomer. This study contributes to understanding the environmental impact of this compound on non-target soil organisms (Qin et al., 2014).

Environmental Behavior in Agricultural Soils

A study on the enantioselective environmental behavior of this compound in agricultural soils revealed that while sorption onto soils was non-enantioselective, the leaching and degradation of this compound were enantioselective. This suggests that soil physicochemical properties and microorganisms significantly influence the environmental fate of this fungicide (Qin et al., 2014).

Photochemical Behavior and Toxicity

An investigation into the photochemical behavior of this compound, particularly its photooxygenation in the presence of various sensitizers, found that this compound underwent significant photodegradation, leading to products more toxic than the parent compound. This study is crucial for understanding the environmental fate and potential risks of this compound under natural light conditions (Iesce et al., 2004).

Chemical Reactivity and Fungicidal Activity

A comprehensive study combined experimental spectroscopic and computational methodologies to investigate the structure-activity relationships and fungicidal activity of this compound. This research issignificant for enhancing our understanding of the chemical properties of this compound and its efficacy as a fungicide (Mol et al., 2018).

Mechanism of Action

Target of Action

Furalaxyl, a systemic fungicide, primarily targets fungi of the order Peronosporales . These fungi are responsible for various plant diseases, particularly in ornamental plants .

Mode of Action

This compound operates by disrupting the synthesis of ribosomal RNA (rRNA) in the target pathogens . This disruption occurs at the polymerase complex I , which is crucial for the production of proteins in fungi. By inhibiting rRNA biosynthesis, this compound prevents the fungi from producing essential proteins, thereby inhibiting their growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of rRNA. As rRNA is a key component of the ribosome, which is the cellular machinery for protein synthesis, its disruption leads to a halt in protein production. This, in turn, affects various downstream processes that rely on these proteins, leading to the death of the fungal cells .

Pharmacokinetics

It is known to be slightly mobile in the environment and has the potential for particle-bound transport . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of this compound’s action is the effective control of diseases caused by phycomycetes, especially in ornamental plants . By inhibiting rRNA synthesis, this compound prevents the growth and proliferation of these fungi, thereby protecting the plants from disease.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is known to be stable in neutral and weakly acidic environments but unstable in alkaline conditions . Furthermore, its mobility and potential for particle-bound transport suggest that soil characteristics may also play a role in its action . .

Safety and Hazards

Furalaxyl is harmful if swallowed and harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

methyl 2-[N-(furan-2-carbonyl)-2,6-dimethylanilino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-11-7-5-8-12(2)15(11)18(13(3)17(20)21-4)16(19)14-9-6-10-22-14/h5-10,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEXPHRYOLIQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047543
Record name Furalaxyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57646-30-7
Record name Furalaxyl
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furalaxyl [BSI:ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furalaxyl
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Record name Methyl N-(2,6-dimethylphenyl)-N-(2-furylcarbonyl)-DL-alaninate
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Record name FURALAXYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does furalaxyl exert its fungicidal effect?

A1: this compound, along with similar fungicides like metalaxyl and ofurace, demonstrate potent activity against oomycete species such as Pythium ultimum, Phytophthora nicotianae, and Phytophthora palmivora. [] These fungicides primarily act by disrupting the biosynthesis of RNA within the target fungi. This interference with RNA production ultimately leads to the inhibition of mitosis, hindering the growth and proliferation of the fungi. []

Q2: Is there a difference in the activity of this compound enantiomers?

A2: Yes, research suggests that the (-)-R-enantiomer of this compound is the more active form, responsible for the desired fungicidal activity by interfering with nucleic acid synthesis in harmful fungi. []

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C17H19NO4, and its molecular weight is 297.34 g/mol. []

Q4: What spectroscopic techniques are used to characterize this compound?

A5: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for the detection and quantification of this compound residues in various matrices like soil, plant tissue, and nutrient solutions. [] Chiral chromatography methods, particularly HPLC with chiral stationary phases, are crucial for separating and quantifying the individual enantiomers of this compound. [, ]

Q5: How does the stability of this compound vary under different conditions?

A6: The stability of this compound is influenced by factors like pH, temperature, and the presence of metal ions. For instance, this compound degrades faster in acidic conditions and its hydrolysis can be inhibited by metal ions like Cu(II) and Zn(II) and to a lesser extent by metal (hydr)oxide surfaces like Al2O3 and FeOOH. []

Q6: Are there specific formulation strategies to improve this compound's efficacy?

A7: While specific formulation details aren't outlined in the provided research, it is commonly formulated as a wettable powder (WP) for application as a soil drench. [, , ]

Q7: What is known about the environmental behavior of this compound enantiomers?

A8: Studies have revealed enantioselective degradation of this compound in agricultural soils, with the R-enantiomer generally degrading faster than the S-enantiomer. [] This difference in degradation rates suggests the need to consider enantiomeric differences in pesticide risk assessments. []

Q8: Does this compound bioaccumulate in organisms?

A9: Research on earthworms (Eisenia foetida) indicates that this compound bioaccumulation is enantioselective, with a preferential accumulation of the S-enantiomer in earthworm tissue. [] Further research is needed to fully understand the bioaccumulation potential across different species.

Q9: What are the toxicological effects of this compound enantiomers on non-target organisms?

A10: Studies on the green algae Scenedesmus obliquus showed that the (S)-furalaxyl, considered the inactive enantiomer, exhibited higher toxicity compared to the active (R)-enantiomer. [] This highlights the importance of considering enantioselectivity in pesticide risk assessments.

Q10: Is there evidence of resistance development to this compound in plant pathogens?

A11: Yes, resistance to this compound has been observed in Pythium species. [, ] Cross-resistance to other phenylamide fungicides, including metalaxyl, benalaxyl, ofurace, and oxadixyl, has also been reported. []

Q11: What is the mechanism behind this compound resistance?

A11: While the specific mechanisms of this compound resistance are not fully elucidated in the provided research, it is likely that mutations in target sites or enhanced detoxification mechanisms within the resistant fungi play a role.

Q12: How are this compound residues measured in different matrices?

A13: Gas chromatography, often coupled with a nitrogen-selective detector, is a common technique used for analyzing this compound residues in samples like soil, peat compost, plant material, and nutrient solutions. []

Q13: Are there alternative fungicides or control strategies for the pathogens targeted by this compound?

A15: Yes, several alternative fungicides are available, including those from different chemical classes like phosphonates (e.g., fosetyl-Al), carbamates (e.g., propamocarb), and strobilurins. [, , ] Integrated pest management strategies, combining chemical and non-chemical approaches, are crucial to prevent resistance development and minimize environmental impact.

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